molecular formula C16H13FN4O3 B2724653 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-28-1

3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2724653
CAS No.: 899751-28-1
M. Wt: 328.303
InChI Key: YCIKIZCGFLPEKJ-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetically designed, fused purine derivative offered for non-human research applications. This compound features a purine core fused with an oxazole ring, a structural motif found in compounds with significant biological and pharmacological research potential. The structure is substituted with methyl groups at the 1 and 7 positions and a 2-fluorobenzyl group at the 3 position, modifications that are often explored to modulate the molecule's properties and interactions with biological targets. Purine-based scaffolds are of high interest in medicinal chemistry and drug discovery due to their ability to interact with a wide range of enzymes and receptors in the body. Structurally similar compounds, such as thiazolo-purine diones and fluorobenzyl-substituted heterocycles, are frequently investigated for their diverse biological activities. For instance, some thiazolopurine-diones are documented in chemical databases as key intermediates for further research . Furthermore, fluorobenzyl-substituted nitrogen heterocycles have been synthesized and studied for their potential as anticonvulsant agents, acting as carbon-nitrogen isosteres of purine-based pharmaceuticals . Other research on fluorobenzyl-imidazole dihydropyridines highlights the relevance of such substituents in developing candidates for cardiovascular research . Researchers may find this compound valuable for projects involving enzyme inhibition, receptor binding studies, or as a building block in the synthesis of more complex chemical libraries for high-throughput screening. This product is sold for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIKIZCGFLPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation of 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be approached through several synthetic strategies, each with distinct advantages and limitations. Based on established methodologies for related compounds, three primary synthetic routes have been identified:

  • Direct alkylation of a preformed oxazolo[2,3-f]purine scaffold
  • Multi-step construction of the heterocyclic system
  • Cross-coupling approaches for introducing the fluorinated benzyl group

These approaches are evaluated in Table 1, which compares key parameters for each synthetic route.

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Direct Alkylation Route B: Multi-step Construction Route C: Cross-Coupling
Number of Steps 1 3-4 1-2
Overall Yield 70-90% 30-60% 60-85%
Reaction Temperature 60-80°C Varies by step (25-120°C) 80-100°C
Reaction Time 4-8 hours 24-48 hours (total) 4-12 hours
Key Reagents 2-fluorobenzyl bromide, potassium carbonate, potassium iodide Varies by step 2-fluorophenylboronic acid, palladium catalyst
Solvents N,N-dimethylformamide, dimethyl sulfoxide Varies by step Toluene, tetrahydrofuran, N,N-dimethylformamide/water
Purification Method Recrystallization, column chromatography Multiple purifications Column chromatography
Scalability Good Moderate Moderate
Equipment Requirements Standard Standard Specialized

Direct Alkylation Approach

Reaction Scheme and Mechanism

The direct alkylation approach represents the most straightforward method for synthesizing this compound. This approach involves the N-alkylation of a preformed 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione scaffold with 2-fluorobenzyl bromide under basic conditions.

The reaction proceeds via an SN2 mechanism, where the base deprotonates the NH at position 3 of the oxazolo[2,3-f]purine scaffold, generating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of the 2-fluorobenzyl bromide. The presence of a catalytic amount of potassium iodide facilitates an in situ Finkelstein exchange, enhancing the reactivity of the alkylating agent.

Experimental Procedure and Optimization

The optimized conditions for the direct alkylation approach are detailed in Table 2. These conditions have been established based on similar N-alkylation reactions reported for structurally related heterocyclic compounds.

Table 2: Optimized Reaction Conditions for Direct Alkylation (Route A)

Parameter Condition Notes
Solvent N,N-dimethylformamide 10-15 mL per gram of starting material
Base Potassium carbonate 2-3 equivalents
Catalyst Potassium iodide 0.1 equivalents
Alkylating Agent 2-fluorobenzyl bromide 1.2 equivalents
Temperature 70°C Optimal range: 60-80°C
Reaction Time 6 hours Optimal range: 4-8 hours
Atmosphere Nitrogen To prevent oxidation
Concentration 0.1-0.2 M With respect to starting material
Stirring Vigorous To ensure good mixing
Work-up Water quench, ethyl acetate extraction 3 extractions recommended

A typical procedure involves dissolving 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (1.0 equivalent) in anhydrous N,N-dimethylformamide (10-15 mL per gram), followed by the addition of potassium carbonate (2.5 equivalents) and potassium iodide (0.1 equivalents). The mixture is stirred for 30 minutes at room temperature, after which 2-fluorobenzyl bromide (1.2 equivalents) is added dropwise. The reaction mixture is then heated at 70°C for 6 hours under a nitrogen atmosphere.

After completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature and poured into water. The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved through recrystallization from an appropriate solvent or column chromatography.

Critical Parameters and Troubleshooting

Several parameters critically influence the success of the direct alkylation approach:

  • Choice of Base : Potassium carbonate provides an optimal balance between reactivity and selectivity. Stronger bases such as sodium hydride may lead to side reactions, while weaker bases may result in incomplete conversion.

  • Reaction Temperature : The temperature should be maintained between 60-80°C. Lower temperatures result in slower reaction rates, while higher temperatures may promote decomposition or side reactions.

  • Solvent Purity : Anhydrous conditions are essential, as water can compete as a nucleophile or hydrolyze the alkylating agent.

  • Reaction Time : Extended reaction times may lead to decomposition or formation of dialkylated products. Regular monitoring by thin-layer chromatography is recommended.

Common issues encountered during this synthesis include incomplete conversion, formation of side products, and difficulties in purification. These issues can be addressed through careful control of reaction conditions and optimization of purification protocols.

Multi-step Construction Approach

Synthetic Strategy and Key Intermediates

The multi-step construction approach involves the sequential assembly of the oxazolo[2,3-f]purine scaffold, followed by introduction of the 2-fluorobenzyl group. This strategy offers flexibility in terms of introducing structural variations but requires more synthetic steps and typically results in lower overall yields.

The synthesis can be divided into three main stages:

  • Construction of the purine core
  • Formation of the fused oxazole ring
  • Introduction of the 2-fluorobenzyl group at position 3

Key intermediates in this synthetic route include substituted purines, which serve as precursors for the construction of the fused heterocyclic system.

Detailed Synthetic Procedures

Stage 1: Purine Core Construction

The first stage involves the synthesis of a suitably substituted purine derivative. This typically begins with the reaction of a diaminopyrimidine precursor with an appropriate one-carbon electrophile to form the imidazole ring of the purine system.

A representative procedure involves the reaction of 4,5-diaminopyrimidine with formic acid or a formylating agent, followed by cyclization under acidic or basic conditions. The resulting purine derivative can then be functionalized with appropriate substituents at positions 1 and 7 through selective alkylation reactions.

Stage 2: Oxazole Ring Formation

The construction of the fused oxazole ring can be achieved through several approaches, including:

  • Condensation of ortho-aminobenzyl alcohols with carboxylic acid derivatives
  • Cyclization of appropriate amide intermediates
  • Ring-closing reactions of suitably functionalized precursors

The choice of method depends on the specific substitution pattern desired and the compatibility with existing functional groups.

Stage 3: N-Alkylation with 2-Fluorobenzyl Group

The final stage involves the introduction of the 2-fluorobenzyl group at position 3 of the oxazolo[2,3-f]purine scaffold. This can be accomplished using similar conditions to those described for the direct alkylation approach (Section 3.2), with appropriate modifications to accommodate any specific requirements of the intermediate.

Yield Optimization and Scale-up Considerations

The multi-step construction approach typically results in lower overall yields compared to the direct alkylation method, due to losses during each synthetic step and purification procedure. However, several strategies can be employed to optimize yields:

  • Careful control of reaction conditions at each step
  • Minimization of purification procedures between steps
  • Selection of protecting groups that can be efficiently removed in the final stages
  • Use of microwave-assisted synthesis to enhance reaction rates and selectivity

Scale-up considerations for this approach include potential heat transfer issues during exothermic reactions, challenges in handling larger volumes of solvents and reagents, and increased purification complexity.

Cross-Coupling Approach

Catalytic Systems and Reaction Mechanisms

The cross-coupling approach represents a modern synthetic strategy that utilizes transition metal-catalyzed reactions to form carbon-carbon bonds. For the synthesis of this compound, this approach could involve the coupling of a 3-halomethyl derivative of the oxazolo[2,3-f]purine scaffold with a suitable 2-fluorophenyl organometallic reagent.

Several catalytic systems can be employed for this purpose:

  • Suzuki-Miyaura Coupling : Using 2-fluorophenylboronic acid or boronate esters with palladium catalysts
  • Negishi Coupling : Using 2-fluorophenylzinc reagents with palladium catalysts
  • Stille Coupling : Using 2-fluorophenyltin reagents with palladium catalysts

The Suzuki-Miyaura coupling is often preferred due to the stability and lower toxicity of boron reagents compared to other organometallic compounds.

Optimization of Reaction Parameters

The success of cross-coupling reactions depends on careful optimization of reaction parameters, as detailed in Table 3.

Table 3: Optimization Parameters for Cross-Coupling Reactions (Route C)

Parameter Range Optimal Conditions Effect on Reaction
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand Pd(dppf)Cl₂ (3-5 mol%) Affects reaction rate and selectivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ K₃PO₄ (2-3 equivalents) Influences transmetalation step
Solvent Toluene, THF, Dioxane, DMF, DMF/H₂O DMF/H₂O (4:1) Affects solubility and reaction rate
Temperature 60-120°C 85°C Higher temperatures accelerate reaction but may promote side reactions
Reaction Time 2-24 hours 8 hours Extended times may lead to decomposition
Additive None, LiCl, CuI LiCl (1 equivalent) Can enhance reactivity and stability
Concentration 0.05-0.2 M 0.1 M Affects collision frequency and side reactions

A typical procedure for the Suzuki-Miyaura coupling would involve combining 3-(bromomethyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (1.0 equivalent), 2-fluorophenylboronic acid (1.3 equivalents), Pd(dppf)Cl₂ (3-5 mol%), and K₃PO₄ (2-3 equivalents) in a mixture of N,N-dimethylformamide and water (4:1). The reaction mixture is degassed by bubbling nitrogen through it for 15 minutes, then heated at 85°C for 8 hours under an inert atmosphere.

After completion of the reaction, the mixture is cooled to room temperature, filtered through Celite to remove metal particulates, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to obtain the desired this compound.

Advantages and Limitations

The cross-coupling approach offers several advantages:

  • Functional Group Tolerance : Compatible with a wide range of functional groups
  • Regioselectivity : Provides precise control over the site of bond formation
  • Mild Conditions : Often proceeds under relatively mild conditions
  • Versatility : Allows for the introduction of various fluorinated aromatic groups

However, this approach also has certain limitations:

  • Catalyst Expense : Requires costly palladium catalysts
  • Metal Contamination : Potential for metal residues in the final product
  • Technical Complexity : Requires specialized equipment and expertise
  • Substrate Preparation : Often requires preparation of functionalized precursors

Despite these limitations, the cross-coupling approach represents a powerful modern method for the construction of complex heterocycles, including fluorinated derivatives.

Analytical Characterization and Quality Control

Spectroscopic Analysis

Comprehensive characterization of this compound is essential for confirming its structure and assessing its purity. Table 4 presents the expected spectroscopic data for this compound.

Table 4: Expected Spectroscopic Data for this compound

Analytical Method Expected Results
Melting Point 185-190°C (estimated)
¹H NMR (400 MHz, DMSO-d₆) δ 7.30-7.50 (m, 4H, aromatic), 5.15-5.25 (s, 2H, CH₂), 3.50-3.60 (s, 3H, N-CH₃), 2.40-2.50 (s, 3H, C-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 160-165 (C=O), 155-160 (aromatic C-F, d, J = 240-250 Hz), 125-140 (aromatic), 42-45 (CH₂), 28-32 (N-CH₃), 14-18 (C-CH₃)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -117 to -120 (m)
HRMS (ESI) [M+H]⁺ calculated for C₁₆H₁₂FN₃O₃: 314.0941
IR (KBr) 1700-1720 cm⁻¹ (C=O stretching), 1220-1250 cm⁻¹ (C-F stretching)

Purity Assessment and Quality Control

The purity of the synthesized this compound can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Using reverse-phase conditions with UV detection at multiple wavelengths
  • Elemental Analysis : Confirming the elemental composition (C, H, N, F) within acceptable limits (±0.4%)
  • Thin-Layer Chromatography (TLC) : Checking for the presence of impurities using multiple solvent systems
  • Differential Scanning Calorimetry (DSC) : Analyzing the thermal profile to confirm purity and crystal form

Quality control parameters for this compound typically include:

  • Appearance : White to off-white crystalline solid
  • Purity : ≥98% by HPLC
  • Water Content : ≤0.5% by Karl Fischer titration
  • Residual Solvents : Within ICH limits by gas chromatography
  • Heavy Metals : Below specified limits by ICP-MS

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

The three synthetic routes described in this article differ significantly in terms of efficiency and scalability:

  • Direct Alkylation (Route A) : Offers the highest efficiency in terms of step count and overall yield (70-90%). This route is also the most amenable to scale-up, requiring standard equipment and readily available reagents.

  • Multi-step Construction (Route B) : Less efficient due to the higher number of steps and lower overall yield (30-60%). Scale-up is challenging due to the complexity of multiple reactions and purifications.

  • Cross-Coupling (Route C) : Moderately efficient with good yields (60-85%) but requires specialized equipment and expensive catalysts. Scale-up is feasible but requires careful consideration of catalyst loading and heat transfer issues.

Economic Considerations

Economic analysis of the three routes reveals significant differences in cost structures:

  • Direct Alkylation : Lowest overall cost due to fewer steps, higher yields, and less expensive reagents. The primary cost drivers are the 2-fluorobenzyl bromide and the initial oxazolo[2,3-f]purine scaffold.

  • Multi-step Construction : Highest overall cost due to multiple reagents, solvents, and purification steps. Labor costs are also higher due to the extended synthesis time.

  • Cross-Coupling : Moderate to high cost, primarily due to the palladium catalyst. However, this may be offset by the potential for higher purity products and fewer side reactions.

Recommended Approach Based on Scale and Resources

Based on the comparative evaluation, the following recommendations can be made:

  • Laboratory Scale (1-10 g) : All three routes are viable, with the choice depending on available starting materials and equipment. The direct alkylation approach is preferred if the oxazolo[2,3-f]purine scaffold is available.

  • Medium Scale (10-100 g) : The direct alkylation approach is strongly recommended due to its simplicity, efficiency, and scalability. The cross-coupling approach may be considered if specialized equipment is available.

  • Large Scale (>100 g) : The direct alkylation approach is the only economically viable option, potentially with process optimizations to further improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of purine-dione derivatives modified at the N3, N1, and C7/C8 positions. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Substituents Molecular Weight (Da) Key Biological Activity / Target Reference ID
3-(2-Fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione N3: 2-fluorobenzyl; N1/C7: methyl ~400–440 Hypothesized adenosine receptor modulation
3-(p-Fluorobenzyl)pyrido[1,2-e]purine-2,4-dione N3: p-fluorobenzyl; pyrido[1,2-e]purine core 307.119 Fluorescent probe; SAR studies for enzyme inhibition
1-Benzyl-8-methoxypyrido[2,1-f]purine-2,4-dione N1: benzyl; C8: methoxy; pyrido[2,1-f]purine core Not specified Affinity probe for adenosine A3 receptors
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N9: 2-chloro-6-fluorobenzyl; tetrahydropyrimido ring Not specified MAO-B inhibitor; dual-target for neurodegeneration
3-(2-Fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethylimidazo[2,1-f]purine-2,4-dione N3: 2-fluorobenzyl; C8: 2-methoxyphenyl; imidazo[2,1-f]purine core 433.443 Not specified (structural analog)
Quinazoline-2,4(1H,3H)-dione derivatives Quinazoline core with N3 substituents (e.g., aryl, alkyl) ~300–400 Antiproliferative activity; optimized via in silico

Structural Differentiation and SAR Insights

Core Heterocycle Variations
  • Oxazolo vs. Imidazo vs. Pyrido Cores: The oxazolo[2,3-f]purine core (target compound) differs from imidazo[2,1-f]purine () and pyrido[1,2-e]purine () in ring fusion and electronic properties. For example, pyrido derivatives exhibit extended π-systems, enhancing fluorescence properties . Substitution at N3 with fluorinated benzyl groups (e.g., 2-fluorobenzyl) improves lipophilicity and receptor binding compared to non-fluorinated analogs .
Substituent Effects
  • N3 Modifications :
    • Fluorobenzyl groups (e.g., 2-fluorobenzyl in the target compound) enhance metabolic stability and target affinity compared to benzyl or phenyl groups .
    • Bulkier substituents (e.g., morpholinylethyl in C22H25FN6O3) reduce cell permeability but improve selectivity for enzymes like thymidylate synthase .
  • C7/C8 Modifications :
    • Methyl groups at C7 (as in the target compound) may sterically hinder off-target interactions, while methoxy or aryl groups at C8 (e.g., 2-methoxyphenyl in ) modulate electronic effects for enzyme inhibition .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity and Solubility :
    • Fluorine atoms in the target compound increase logP (~2.5–3.5), favoring blood-brain barrier penetration for neurodegenerative targets .
    • Pyrido derivatives (e.g., 10b in ) with lower molecular weights (<400 Da) show better aqueous solubility .
  • Metabolic Stability :
    • Methyl groups at N1/C7 (as in the target compound) reduce cytochrome P450-mediated oxidation compared to unsubstituted analogs .

Biological Activity

The compound 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FN5O2
  • Molecular Weight : 273.26 g/mol

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic properties. Specifically, compounds similar to this compound have shown promising results in preclinical models.

  • Mechanism of Action : The compound is believed to act as a serotonin (5-HT) receptor modulator. Research has demonstrated that it interacts with both 5-HT1A and 5-HT7 receptors, which are critical in the modulation of mood and anxiety states .
  • Case Study : A study involving a series of similar compounds revealed that certain derivatives demonstrated enhanced binding affinities for serotonin receptors compared to traditional antidepressants like fluoxetine. The efficacy was evaluated using the forced swim test (FST) in mice, where selected compounds exhibited significant reductions in immobility time compared to controls .

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE4B and PDE10A. These enzymes play crucial roles in the degradation of cyclic nucleotides like cAMP and cGMP.

  • Research Findings : Compounds structurally related to this compound have been identified as weak inhibitors of these PDEs. The inhibition may contribute to their antidepressant effects by enhancing intracellular signaling pathways associated with mood regulation .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
Antidepressant5-HT receptor modulation
AnxiolyticSerotonin receptor affinity
Phosphodiesterase InhibitionPDE4B and PDE10A inhibition

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